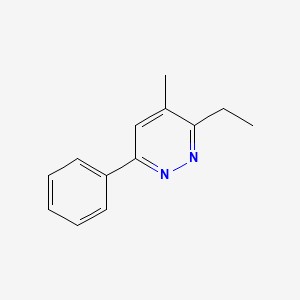
Pyridazine, 3-ethyl-4-methyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 3-ethyl-4-methyl-6-phenyl-, is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms This particular compound is notable for its unique substituents, which include an ethyl group at the 3-position, a methyl group at the 4-position, and a phenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 3-ethyl-4-methyl-6-phenyl-, typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of 3-ethyl-4-methyl-6-phenyl-2,5-hexanedione with hydrazine hydrate under reflux conditions can yield the desired pyridazine compound .
Industrial Production Methods
Industrial production of pyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity compounds suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyridazine, 3-ethyl-4-methyl-6-phenyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for amination reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or aminated pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of pyridazine, 3-ethyl-4-methyl-6-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various pharmacological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound with no substituents.
Pyridazinone: A derivative with a keto group at the 3-position.
Phenylpyridazine: A derivative with a phenyl group at the 6-position.
Uniqueness
Pyridazine, 3-ethyl-4-methyl-6-phenyl-, is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Propiedades
Número CAS |
117534-90-4 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-ethyl-4-methyl-6-phenylpyridazine |
InChI |
InChI=1S/C13H14N2/c1-3-12-10(2)9-13(15-14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clave InChI |
BNVXSLRVCOWFLK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(C=C1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















